molecular formula C14H9F3N2O3 B2513240 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 7607-41-2

4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2513240
CAS No.: 7607-41-2
M. Wt: 310.232
InChI Key: GGUCEKQVOWOZNH-UHFFFAOYSA-N
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Description

4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This process involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.

    Amidation: The final step involves the formation of the benzamide structure through the reaction of the nitro-trifluoromethyl benzene derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Reduction: The major product is 4-amino-N-[4-(trifluoromethyl)phenyl]benzamide.

    Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
  • 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
  • 4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

Uniqueness

4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzamide structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-3-5-11(6-4-10)18-13(20)9-1-7-12(8-2-9)19(21)22/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUCEKQVOWOZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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